molecular formula C17H20O2 B14618329 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol CAS No. 56949-59-8

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol

Katalognummer: B14618329
CAS-Nummer: 56949-59-8
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: TWDAGDYGRVTHDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol is an organic compound that belongs to the class of alcohols It features a phenylpropan-2-yl group attached to a phenoxyethanol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction between phenylmagnesium bromide and acetone . This reaction produces 2-Phenyl-2-propanol, which can then be further reacted with 4-bromophenoxyethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The phenylpropan-2-yl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(2-Phenylpropan-2-yl)phenoxy]ethan-1-ol is unique due to its specific structure, which combines a phenylpropan-2-yl group with a phenoxyethanol backbone

Eigenschaften

CAS-Nummer

56949-59-8

Molekularformel

C17H20O2

Molekulargewicht

256.34 g/mol

IUPAC-Name

2-[4-(2-phenylpropan-2-yl)phenoxy]ethanol

InChI

InChI=1S/C17H20O2/c1-17(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-13-12-18/h3-11,18H,12-13H2,1-2H3

InChI-Schlüssel

TWDAGDYGRVTHDG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCO

Verwandte CAS-Nummern

31692-34-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.